molecular formula C12H14ClNO4 B6644152 3-[(4-Chloro-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid

3-[(4-Chloro-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid

Cat. No.: B6644152
M. Wt: 271.69 g/mol
InChI Key: CEMZRNVPQALGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Chloro-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid, also known as CMHP or 3-Chloro-4-methyl-N-(2-hydroxy-2-methylpropyl)benzamide, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CMHP is a derivative of the well-known compound, celecoxib, which is commonly used as a nonsteroidal anti-inflammatory drug (NSAID). However, unlike celecoxib, CMHP is not used for medical purposes and is solely used for research purposes.

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid is not fully understood, but it is believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer. By inhibiting COX-2, this compound can reduce the production of prostaglandins, which are known to promote inflammation and tumor growth.
Biochemical and physiological effects:
In addition to its anti-tumor properties, this compound has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. This compound has also been shown to induce apoptosis, a process by which cancer cells undergo programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-Chloro-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid in lab experiments is that it is a well-characterized compound, and its synthesis is relatively straightforward. Additionally, this compound has been shown to have potent anti-tumor properties, making it a promising compound for cancer research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research involving 3-[(4-Chloro-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid. One area of research is to further investigate its mechanism of action and how it interacts with various cellular pathways. Additionally, studies could explore the potential of this compound as a therapeutic agent for cancer treatment. Finally, future studies could investigate the potential of this compound in other areas of research, such as inflammation and neurodegenerative diseases.
In conclusion, this compound is a promising compound for scientific research, particularly in the field of cancer research. Its anti-tumor properties and potential applications make it an exciting area of research for future studies. However, further research is needed to fully understand its mechanism of action and potential applications in other areas of research.

Synthesis Methods

The synthesis of 3-[(4-Chloro-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid involves several steps, including the reaction of 4-chloro-3-methylbenzoyl chloride with diethylamine, followed by the addition of 2-hydroxy-2-methylpropanoic acid. The final product is obtained after purification and isolation through chromatography.

Scientific Research Applications

3-[(4-Chloro-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that this compound has anti-tumor properties and can inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells.

Properties

IUPAC Name

3-[(4-chloro-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-7-5-8(3-4-9(7)13)10(15)14-6-12(2,18)11(16)17/h3-5,18H,6H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMZRNVPQALGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC(C)(C(=O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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